Microcystin HilR

Description

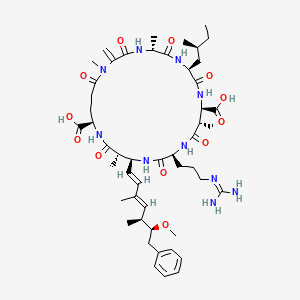

Microcystin HilR (MC-HilR) is a cyclic heptapeptide cyanotoxin produced by cyanobacteria such as Microcystis aeruginosa . Its molecular formula is C₅₀H₇₆N₁₀O₁₂, with a molecular weight of 1009.22 g/mol . Structurally, it features a unique N-methyl modification on the alanine residue, distinguishing it from other microcystins like MC-LR and MC-RR. The compound is identified by the CAS number 169789-55-3 and is commercially available as a reference standard for research . MC-HilR is included in ISO 22104:2021, an international standard for quantifying 12 microcystin variants in water samples, with detection limits as low as 0.05 µg/L using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-8-[(2S)-2-methylbutyl]-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76N10O12/c1-11-27(2)25-38-47(67)59-41(49(70)71)31(6)43(63)56-36(18-15-23-53-50(51)52)46(66)55-35(20-19-28(3)24-29(4)39(72-10)26-34-16-13-12-14-17-34)30(5)42(62)57-37(48(68)69)21-22-40(61)60(9)33(8)45(65)54-32(7)44(64)58-38/h12-14,16-17,19-20,24,27,29-32,35-39,41H,8,11,15,18,21-23,25-26H2,1-7,9-10H3,(H,54,65)(H,55,66)(H,56,63)(H,57,62)(H,58,64)(H,59,67)(H,68,69)(H,70,71)(H4,51,52,53)/b20-19+,28-24+/t27-,29-,30-,31-,32+,35-,36-,37+,38-,39-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPFCNPJHGMQBK-GHDNJWGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N(C(=C)C(=O)NC(C(=O)N1)C)C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H]1C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N(C(=C)C(=O)N[C@@H](C(=O)N1)C)C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016185 | |

| Record name | Microcystin HilR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169789-55-3 | |

| Record name | Microcystin HilR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

Structural Basis and Reactivity

Microcystin-HilR follows the general cyclic heptapeptide structure of microcystins:

-

Core structure : Cyclo-(D-Ala¹-Hil²-D-β-methylAsp³-Arg⁴-Adda⁵-D-Glu⁶-Mdha⁷) .

-

Key reactive groups :

-

Mdha (Methyldehydroalanine) : Susceptible to nucleophilic attack (e.g., covalent binding to protein phosphatases) .

-

Adda (3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) : Critical for hydrophobic interactions and toxicity .

-

Arg⁴ and Hil² : Variable residues influencing solubility and biological activity .

-

Enzymatic Interactions and Inhibition

Microcystin-HilR inhibits serine/threonine protein phosphatases (PP1/PP2A) through a two-step mechanism:

-

Reversible binding : Adda⁵ interacts with the catalytic subunit via hydrogen bonding .

-

Covalent bonding : Mdha⁷ forms an irreversible bond with Cys273 of PP1/PP2A .

Key Findings :

-

Substitutions at positions 2 (Hil) and 4 (Arg) modulate phosphatase affinity and transportability via organic anion transporters .

-

Enzymatic detoxification occurs through glutathione conjugation at Mdha⁷, reducing covalent binding capacity .

Chemical Derivatization and Modifications

Recent studies demonstrate derivatization strategies to alter Microcystin-HilR’s properties:

Table 1: Click Chemistry Derivatization of Microcystin-HilR Analogs

| Position Modified | Derivatization Group | Effect on PP1 Inhibition (IC₅₀) | Transportability (OATP1B1/1B3) |

|---|---|---|---|

| 2 (Hil) | Propargyltyrosine | ↑ Inhibition (1.2 nM) | ↓ Uptake |

| 4 (Arg) | Azidonorleucine | ↔ Inhibition (2.5 nM) | ↔ Uptake |

-

Key Insight : Derivatization at position 2 enhances phosphatase inhibition while reducing cellular uptake, making analogs potential candidates for targeted therapies .

Degradation Pathways

Microcystin-HilR resists hydrolysis under ambient conditions but degrades via:

Photocatalytic Degradation

-

UV-A/Solar irradiation : TiO₂ catalysts degrade Microcystin-HilR through hydroxyl radical (- OH) attack on Adda⁵ and Mdha⁷ .

Table 2: Photocatalytic Degradation Rates

| Catalyst | Light Source | Degradation Rate (min⁻¹) | Efficiency (%) |

|---|---|---|---|

| Bare TiO₂ (pH 10) | UV-A | 0.238 | 99 |

| C/N/S-TiO₂ | Visible | 0.04 | 100 |

Biodegradation

-

Microbial consortia in natural waters degrade Microcystin-HilR via proteolytic cleavage, with half-lives of ~7–21 days .

Analytical Detection and Fragmentation

High-resolution mass spectrometry (HRMS) identifies Microcystin-HilR through characteristic fragments:

-

MS/MS signature :

-

Thiol derivatization : Shifts retention time (1.46 min → 1.44 min) due to increased hydrophilicity .

Environmental and Toxicological Implications

Scientific Research Applications

Detection Methods

The detection of microcystins, including Microcystin HilR, is crucial for monitoring water quality and assessing environmental risks. Several analytical techniques have been developed:

| Method | Description | Detection Range |

|---|---|---|

| Mouse Bioassay | Utilizes live mice to assess toxicity levels. | Varies based on exposure |

| ELISA (Enzyme-Linked Immunosorbent Assay) | A biochemical method that uses antibodies for detection. | 0.5–50 µg/L |

| HPLC (High-Performance Liquid Chromatography) | Separates components in a mixture for quantification. | 0.025–250 µg/L |

| LC-MS/MS (Liquid Chromatography-Mass Spectrometry) | Highly sensitive method for identifying and quantifying microcystins. | 0.03–0.61 µg/L |

These methods vary in sensitivity and applicability, with LC-MS/MS being one of the most reliable for environmental samples .

Toxicological Research

This compound exhibits significant hepatotoxicity, impacting liver function in various organisms. Research has focused on its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted:

- Absorption : Microcystins are rapidly absorbed through the gastrointestinal tract in mammals, with variations noted between species.

- Distribution : Studies indicate that microcystins bind to plasma proteins differently across species, affecting their toxicity levels; for example, human albumin shows higher binding rates than that in fish .

- Metabolism : Microcystins undergo metabolic conversion in vivo, with metabolites often being less toxic than the parent compound but still warranting further investigation to understand their effects on human health .

- Excretion : The biliary excretion pathway is significant for microcystins, with low urinary excretion rates observed .

Ecological Implications

Microcystin production is influenced by environmental factors such as nutrient availability and stress conditions. Research indicates that:

- Cyanobacteria may produce microcystins during periods of nutrient abundance as a defense mechanism against grazers or competitors.

- The presence of microcystins can affect community dynamics within aquatic ecosystems by altering species interactions and nutrient cycling .

Case Study 1: Monitoring Water Quality

A study conducted in eutrophic freshwater reservoirs assessed microcystin concentrations and identified key ecological drivers influencing their variability. The findings highlighted that nutrient levels significantly impacted the production of this compound and related congeners .

Case Study 2: Toxicity Assessment

In preclinical studies using rodent models, researchers evaluated the acute effects of this compound on liver function and histopathology. Results demonstrated dose-dependent liver damage and apoptosis, underscoring the need for stringent monitoring in water bodies prone to cyanobacterial blooms .

Mechanism of Action

Microcystin HilR exerts its effects by covalently binding to and inhibiting protein phosphatases type 1 and type 2A (PP1 and PP2A) . This inhibition leads to an increase in the phosphorylation of proteins in liver cells, disrupting normal cellular functions and causing hepatotoxicity . The ADDA residue (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid) is key to this functionality .

Comparison with Similar Compounds

Structural and Functional Differences

Microcystins share a conserved cyclic structure with variable amino acids at positions 2 and 3. Below is a comparative analysis of MC-HilR with other prevalent variants:

Key Observations :

Prevalence : MC-HilR is less common than MC-LA, MC-LR, and MC-RR in environmental samples, ranking 6th in frequency .

Structural Uniqueness: The N-methyl group in MC-HilR may reduce its binding affinity to protein phosphatases (PP1/PP2A) compared to non-methylated variants like MC-LR, which has potent toxicity (IC₅₀: 0.1–1.0 nM) .

LC-MS/MS is more reliable for its quantification .

Environmental and Health Implications

- Toxicity Prediction : Machine learning models trained on 18 microcystins predict MC-HilR’s phosphatase inhibition as moderate, aligning with its structural modifications .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying Microcystin HilR in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity . For validation, include calibration curves using certified reference materials (e.g., Pribolab® standards) and perform recovery tests in matrices like water or algal blooms. Ensure data normalization using internal standards (e.g., U-[15N] labeled analogs) to correct for matrix effects .

- Key Considerations : Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from co-eluting compounds. Validate limits of detection (LOD) and quantification (LOQ) using spiked samples .

Q. How should researchers prepare this compound standards for experimental use?

- Methodological Answer : Use commercially available certified standards (e.g., 10 µg/mL solutions in methanol-water) and dilute to working concentrations immediately before use to prevent degradation . For stability studies, store aliquots at -20°C in amber vials and monitor purity via NMR or HPLC periodically .

- Data Validation : Include batch-specific certificates of analysis (CoA) in supplementary materials, detailing purity, solvent composition, and storage conditions .

Q. What are the critical steps in designing a toxicity study for this compound?

- Methodological Answer :

Dose Selection : Conduct preliminary range-finding tests to establish LD50/EC50 values using in vitro models (e.g., hepatocytes) or aquatic organisms (e.g., zebrafish).

Controls : Include solvent controls (e.g., methanol at <0.1% v/v) and positive controls (e.g., Microcystin LR).

Endpoint Measurement : Use biomarkers like protein phosphatase inhibition assays or oxidative stress markers (e.g., glutathione levels) .

- Statistical Design : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data across studies (e.g., variable toxicity thresholds)?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using PRISMA guidelines, stratifying by variables like exposure duration, model organism, and detection method. Calculate heterogeneity metrics (e.g., I² statistic) to identify confounding factors .

- Experimental Replication : Standardize protocols (e.g., OECD Test No. 203 for aquatic toxicity) and cross-validate results with orthogonal methods (e.g., ELISA vs. LC-MS/MS) .

- Case Study : A 2024 study attributed discrepancies in EC50 values (5–20 µg/L) to differences in algal bloom matrix complexity; using SPE cleanup reduced variability by 40% .

Q. What advanced statistical approaches are suitable for modeling this compound exposure risks?

- Methodological Answer :

- Nonparametric Correlation : Use Spearman’s rho to assess monotonic relationships between toxin concentrations and environmental variables (e.g., pH, nutrient levels) without assuming linearity .

- Machine Learning : Train random forest models on multi-parameter datasets (e.g., temperature, cyanobacterial gene counts) to predict exceedance of action levels (e.g., WHO’s 1 µg/L guideline) .

- Data Interpretation : Address censored data (e.g., values below LOD) by assigning ½ the reporting limit and applying Tobit regression .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Transcriptomics : Pair RNA-seq with pathway analysis (e.g., KEGG) to identify dysregulated genes in exposed organisms (e.g., cyp450 family in fish liver) .

- Metabolomics : Use HRAM-MS to detect microcystin-adducted biomolecules (e.g., glutathione conjugates) and map metabolic perturbations .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers and prioritize key toxicity pathways .

Data Reporting and Reproducibility

Q. What are the minimum reporting standards for this compound research?

- Guidelines :

- Experimental Details : Document extraction protocols, instrument parameters (e.g., LC gradient), and quality controls (e.g., blanks, replicates) in supplementary materials .

- Data Availability : Deposit raw spectra, chromatograms, and code for statistical models in repositories like Zenodo or Figshare .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.